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Compound of Interest

Compound Name: Lurasidone D8 Hydrochloride
Cat. No.: B1149971
Get Quote
\ J

Executive Summary & Structural Analysis

Lurasidone-d8 Hydrochloride is a stable isotope-labeled analog of the atypical antipsychotic
Lurasidone.[1][2][3] It serves as a critical internal standard in bioanalytical quantification (LC-
MS/MS) for pharmacokinetic profiling and therapeutic drug monitoring.[1][2][3]

The "d8" designation typically refers to the substitution of eight hydrogen atoms with deuterium

(

H) on the piperazine ring.[1][3] This specific labeling position is chosen for two reasons:

o Metabolic Stability: The piperazine ring is a site of oxidative metabolism; however,
deuteration here provides a distinct mass shift (+8 Da) that moves the analyte signal away
from biological matrix interference without significantly altering the retention time compared
to the non-deuterated drug.[1][3]

o Synthetic Accessibility: The synthesis utilizes commercially available Piperazine-d8 as a
starting material, ensuring high isotopic enrichment (>99 atom % D).[1][2][3]

Chemical Identity[1][3][41[5][6][7][8]
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e Chemical Name: (3aR,4S,7R,7aS)-2-{[(1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-
d8]methyl}cyclohexyl]methylthexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride.
[11[2][3]

e Molecular Formula:

[1](21(3]

o Key Intermediate: 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 (BITP-d8).[1][2][3]

Retrosynthetic Strategy (The Spiro-Quaternary
Route)

Unlike simple N-alkylation, the authoritative industrial synthesis of Lurasidone (and by
extension, its d8-analog) proceeds through a Spiro-Quaternary Ammonium Intermediate.[1][2]
[3] This pathway, developed by Sumitomo Dainippon Pharma, prevents over-alkylation and
ensures stereochemical integrity.[2][3]

The synthesis is divided into three phases:
e Phase A: Synthesis of the deuterated core (BITP-d8).[1][2][3]
o Phase B: Formation of the Spiro-Quaternary Ammonium Salt.[1][3]

» Phase C: Ring opening coupling with the Norbornane Imide and Salt Formation.[1][3]

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://en.wikipedia.org/wiki/Lurasidone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-chloro-1,2-benzisothiazole Piperazine-d3

(Isotopic Source)

Nucleophilic Subst.
(Diglyme, 120°C)

BITP-d8 (1R,2R)-1,2-bis(methanesulfonyloxymethyl)
(1-(1,2-benzisothiazol-3-yl)piperazine-d8) cyclohexane

Cyclization
Acetonitrile, Na2CO3)

Spiro-Quaternary Ammonium Intermediate-d8

(Key Stereochemical Control) Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide

Ring Opening / Coupling
Toluene, K2CO3, Reflux)

Lurasidone-d8 (Free Base)

i(cl /1PA
Lurasidone-d8 Hydrochloride

Click to download full resolution via product page

Figure 1: The Spiro-Quaternary Ammonium synthesis pathway ensures high stereochemical
purity for Lurasidone-d8.[1][2][3]

Detailed Synthetic Protocol

Phase A: Synthesis of 1-(1,2-Benzisothiazol-3-
yl)piperazine-d8 (BITP-d8)

This step introduces the deuterium label.[1][2][3] The use of Piperazine-d8 is the critical

deviation from the standard generic process.[1][3]

e Reagents:

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1149971/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-lurasidone-d8-hydrochloride-1-2-3
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://www.caymanchem.com/product/25222/lurasidone-d8
https://en.wikipedia.org/wiki/Lurasidone
https://patents.google.com/patent/WO2016059649A1/en
https://en.wikipedia.org/wiki/Lurasidone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][2][3]
o Piperazine-d8 (3.0 - 5.0 eq) [Note: Excess is required to prevent bis-substitution][1][2][3]

o Diglyme (Solvent) or neat melt[1][2][3]

e Mechanism: Nucleophilic Aromatic Substitution (

)-[11[2](3]

Protocol:

Charge a reaction vessel with 3-chloro-1,2-benzisothiazole and Piperazine-d8.
e Heat the mixture to 120-130°C for 12—16 hours.

e Monitor: Use HPLC to check for the consumption of the chlorobenzisothiazole.
e Workup: Cool to room temperature. Pour into water/ice mixture.

o Extraction: Extract with Toluene or Dichloromethane (DCM).[1][2][3]

 Purification: The excess Piperazine-d8 is water-soluble and removed during washing.[1][2][3]
The organic layer is concentrated.[1][3][4][5] Recrystallize from Ethyl Acetate if necessary.[1]

[2][3][4]
e Validation:

-NMR should show absence of piperazine protons (approx. 3.0 ppm region).[1][2][3]

Phase B: Formation of the Spiro-Quaternary Ammonium
Salt

This unique step creates a constrained spiro-intermediate, locking the stereochemistry of the
cyclohexane ring before the final coupling.[1][3]

e Reagents:

o BITP-d8 (from Phase A)[1][2][3]
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o (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (The "Mesylate Linker")[1][2][3]
o Sodium Carbonate (
J21[3][6]
o Acetonitrile (ACN)[1][2][3][6][7]
Protocol:
e Suspend BITP-d8 (1.0 eq), the Mesylate Linker (1.0 eq), and

(1.5 eq) in Acetonitrile.[1][2][3]

e Reflux for 24-48 hours.[1][2][3]

e Mechanism: The secondary amine of the piperazine attacks one mesylate group, then the
tertiary amine attacks the second mesylate intramolecularly to form the spiro-ammonium
salt.[1][3]

« |solation: Cool the mixture. The spiro-salt often precipitates or can be isolated by filtration
after concentrating the solvent.[1][3]

o Critical Check: This intermediate is a salt (Mesylate).[1][2][3] Ensure it is dry before the next
step.[1][3]

Phase C: Ring Opening & Coupling

The spiro-ring is opened by the nucleophilic attack of the imide anion, yielding the Lurasidone
skeleton.[1][3]

e Reagents:
o Spiro-Intermediate-d8[1][2][3]
o Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide (Norbornane Imide)[1][2][3]

o Potassium Carbonate (
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JLI21E]

o Toluene or Xylene[1][2][5]

o Catalyst: Dibenzo-18-crown-6 (Optional, enhances yield)[1][2][3]

Protocol:

Mix the Spiro-Intermediate, Norbornane Imide (1.2 eq), and

in Toluene.

e Reflux (approx. 110°C) for 10-15 hours.

e Reaction: The imide anion attacks the methylene carbon adjacent to the quaternary nitrogen,
opening the spiro ring and relieving ring strain.[1][3]

o Workup: Filter off inorganic salts. Wash the toluene layer with water.[1][3]

o Free Base Isolation: Concentrate the toluene to obtain Lurasidone-d8 Free Base.[1][2][3]

Phase D: Hydrochloride Salt Formation[1][3][10][12][13]

o Dissolve the free base in Acetone or Isopropanol (IPA).[1][2][3]
e Add concentrated HCI (aq) or HCI in IPA dropwise at room temperature.
o Crystallization: Lurasidone-d8 HCI precipitates.[1][2][3]

« Filter, wash with cold acetone, and dry under vacuum.[2][3]

Quantitative Data & Process Parameters
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Parameter Specification /| Range Rationale

Essential for preventing "M-1"
Isotopic Purity > 99.0 atom % D interference in Mass Spec.[1]

[2](3]

High purity required for

Chemical Purity > 98.0% (HPLC) )
analytical standards.[1][2][3]
Prevents formation of the bis-
Piperazine-d8 Excess 3.0 — 5.0 Equivalents benzisothiazolyl impurity.[1][2]
[3]
Activation energy for
Reaction Temp (Phase A) 120°C £5°C on the benzisothiazole ring.[1]
[2][3]
] Cumulative yield based on
Yield (Overall) 40 — 55%

Piperazine-d8.[1][2][3]

Quality Control & Self-Validating Systems

To ensure the synthesized Lurasidone-d8 is fit for purpose, the following validation steps are
mandatory:

A. Isotopic Distribution Analysis (HRMS)

Run High-Resolution Mass Spectrometry (HRMS).[1][2][3]
e Target Mass:

(Calculation:
(Base) +
(D8) -

(H8 loss) +

(Proton)).[1][2][3]
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e Acceptance Criteria: The intensity of the

(non-deuterated) peak must be < 0.5% of the

peak.

B. NMR Confirmation
e -NMR (DMSO-d6):

o The signals corresponding to the piperazine ring (usually four multiplets around 2.5-3.5
ppm) should be absent or suppressed to <1% integration.[1][3]

o The norbornane bridge protons and aromatic protons should remain visible and integrate
correctly relative to each other.[1][3]

C. Chiral Purity[1][2][9][11]

o Lurasidone has multiple chiral centers.[1][2][3][8] The use of the specific (1R,2R)-
cyclohexane linker and the exo-norbornane imide should yield a single diastereomer.[1][3]

¢ Method: Chiral HPLC using a column like Chiralcel OD-H.[1][2][3]

Safety & Handling

e 3-Chloro-1,2-benzisothiazole: Irritant, potential sensitizer.[1][2][3] Handle in a fume hood.

e Piperazine-d8: Hygroscopic.[1][2][3] Store under inert gas (Argon/Nitrogen) to prevent H/D
exchange with atmospheric moisture (though C-D bonds are stable, N-D exchange is rapid;
however, the final product has N-alkyl/N-aryl bonds, so the D is on Carbon).[1][2][3]

o Lurasidone-d8 HCI: Potent pharmacological agent (Antipsychotic).[1][2][3][9] Handle with
high-containment procedures (glove box or isolator) to avoid occupational exposure.[1][2][3]

References

e Sumitomo Dainippon Pharma Co Ltd. (1996).[1][2][3] Imide derivatives and their use as
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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